tert-Butyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its azetidine ring structure is of particular interest for developing new drugs with potential therapeutic applications .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its potential medicinal applications include treatments for various diseases, such as cancer and neurological disorders .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can form stable complexes with these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound is used as a building block in organic synthesis and can undergo similar reactions as tert-Butyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate.
tert-Butyl 3-oxoazetidine-1-carboxylate: Another related compound with similar reactivity and applications in organic synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylamino group enhances its potential for forming stable complexes with biological targets, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C13H26N2O2 |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 3-[2-(propan-2-ylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)14-7-6-11-8-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 |
InChI Key |
LGKJIYFQFITMCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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